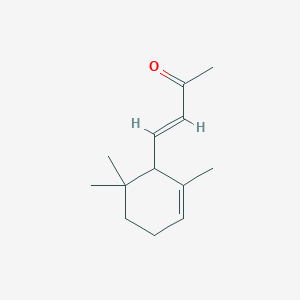

alpha-Ionone

Vue d'ensemble

Description

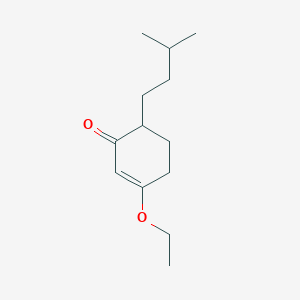

Alpha-Ionone is an organic compound with the molecular formula C₁₃H₂₀O. It is a colorless to pale yellow liquid known for its pleasant violet-like aroma. This compound is a significant component in the fragrance and flavor industry, contributing to the scent of violets and other floral fragrances. It is also found in various essential oils and is used in perfumery and flavoring to recreate the scent of violets .

Applications De Recherche Scientifique

Alpha-Ionone has a wide range of applications in scientific research:

Chemistry: Used as a starting material for the synthesis of various organic compounds.

Biology: Studied for its role in plant biology and its effects on plant growth and development.

Industry: Widely used in the fragrance and flavor industry for its pleasant aroma.

Mécanisme D'action

Target of Action

Alpha-Ionone, a ketone compound composed of 13 carbons with a monocyclic terpenoid backbone , primarily targets the β-carotene oxygenase 2 (BCO2) . BCO2 is an enzyme involved in the asymmetric cleavage of β-carotene, leading to the endogenous production of ionones .

Mode of Action

This compound interacts with its target, BCO2, leading to the production of ionones . Ionones, including this compound, can mediate a range of pharmacological effects, including anticancer, chemopreventive, melanogenesis, anti-inflammatory, and antimicrobial actions . These effects are mediated through the activation of olfactory receptor (OR51E2) and regulation of the activity or expression of cell cycle regulatory proteins, pro-apoptotic and anti-apoptotic proteins, HMG-CoA reductase, and pro-inflammatory mediators .

Biochemical Pathways

This compound is involved in the carotenoid metabolic pathway . This pathway consists of four modules: an upstream mevalonate pathway, a downstream mevalonate pathway, a lycopene pathway, and an this compound pathway . The conversion of α-and β-pinene into α-and β-ionone has been proposed as a possible metabolic pathway .

Pharmacokinetics

It is known that this compound can be detected at low nanogram-per-liter concentration levels in complex matrices like wine , suggesting that it can be absorbed and distributed in the body.

Result of Action

The molecular and cellular effects of this compound’s action are diverse, reflecting its wide range of pharmacological effects. For instance, this compound has been shown to have anticancer, chemopreventive, melanogenesis, anti-inflammatory, and antimicrobial effects . These effects are mediated through various mechanisms, including the regulation of cell cycle regulatory proteins, pro-apoptotic and anti-apoptotic proteins, HMG-CoA reductase, and pro-inflammatory mediators .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the production of this compound via microbial fermentation can be affected by oxidative stress . Mediating oxidative stress can enhance this compound biosynthesis and improve the robustness of the producing strain during the scale-up process .

Analyse Biochimique

Biochemical Properties

Alpha-Ionone originates from carotenoid degradation . It interacts with various enzymes and proteins during its biosynthesis. For instance, the dioxygenase CCD1 plays a crucial role in the production of this compound .

Cellular Effects

This compound can influence cell function. Excessive overexpression of CCD1, which is involved in the production of this compound, can lead to increased hydrogen peroxide (H2O2) production . This oxidative stress can break down lycopene, the precursor to this compound, leading to a decrease in this compound production .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. The rate-limiting enzyme CCD1 plays a significant role in its production . Excessive expression of CCD1 can lead to reduced production of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, the yield of this compound decreased greatly when tested in larger volumes . This suggests that the stability and long-term effects of this compound on cellular function may vary depending on the experimental conditions .

Metabolic Pathways

This compound is involved in the carotenoid degradation pathway . It interacts with the enzyme CCD1 during its biosynthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

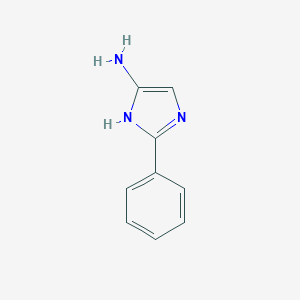

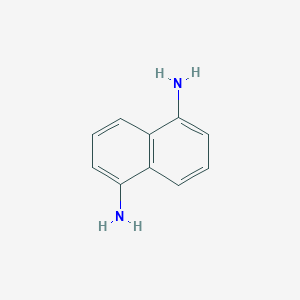

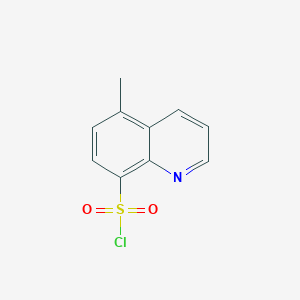

Alpha-Ionone can be synthesized through the isomerization of pseudo-ionone. Pseudo-ionone is a condensation product of citral (an aldehyde) and acetone (a ketone). The isomerization process involves heating pseudo-ionone in the presence of acidic reagents such as sulfuric acid, formic acid, or phosphoric acid. these methods often result in a mixture of this compound and beta-ionone .

A more selective method involves the use of boron trifluoride as a catalyst, which favors the formation of this compound over beta-ionone . Another approach is the cyclization of pseudo-ionone on solid acid catalysts, which has been shown to be effective in producing this compound .

Industrial Production Methods

Industrial production of this compound typically involves the use of citral and acetone as starting materials. The reaction is catalyzed by calcium oxide, which facilitates the aldol condensation followed by a rearrangement reaction to form this compound . This method is widely used due to its efficiency and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions

Alpha-Ionone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form ionone oxides.

Reduction: Reduction of this compound can yield ionol.

Substitution: this compound can participate in substitution reactions, particularly at the carbonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like Grignard reagents and organolithium compounds are commonly used for substitution reactions.

Major Products

Oxidation: Ionone oxides.

Reduction: Ionol.

Substitution: Various substituted ionone derivatives depending on the reagents used.

Comparaison Avec Des Composés Similaires

Alpha-Ionone is part of a group of compounds known as ionones, which also includes beta-ionone and gamma-ionone. These compounds share a similar chemical structure but differ in their specific arrangements of atoms:

Beta-Ionone: Has a different position of the double bond in the cyclohexene ring.

Gamma-Ionone: Contains a methylene group in the cyclohexene ring.

This compound is unique due to its specific arrangement, which contributes to its distinct violet-like aroma. Beta-ionone, on the other hand, is more commonly associated with the scent of roses .

Propriétés

IUPAC Name |

(E)-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h6-8,12H,5,9H2,1-4H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZFLPKAIBPNNCA-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC(C1C=CC(=O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CCCC(C1/C=C/C(=O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0035160 | |

| Record name | alpha-Ionone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0035160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid; Liquid, colourless to pale-yellow liquid with a warm, woody, violet-floral odour | |

| Record name | 3-Buten-2-one, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, (3E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Ionone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/667/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

258 °C at 760 mm Hg, Pale yellow to yellow liquid; Specific gravity: 0.933-0.937 25/25 °C; Boiling point: 126-128 °C at 12 mm Hg /mixed ionone isomers/ | |

| Record name | alpha-Ionone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

118 °C (244 °F) - closed cup | |

| Record name | alpha-Ionone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 106 mg/L at 25 °C, Soluble in alcohol, most fixed oils, propylene glycol; insoluble in glycerin, Miscible with absolute alcohol. Soluble in 2 to 3 parts of 70% alcohol, ether, chloroform, benzene. Very slightly soluble in water. /mixed ionone isomers/, soluble in alcohol, propylene glycol, most fixed oils; insoluble in glycerol and water, 1 ml in 3 ml 70% alcohol; 1 ml in 10 ml 60% alcohol (in ethanol) | |

| Record name | alpha-Ionone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | alpha-Ionone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/667/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.9319 at 20/4 °C, 0.927-0.933 | |

| Record name | alpha-Ionone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | alpha-Ionone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/667/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.019 mm Hg at 25 C (extrapolated from higher temperatures) | |

| Record name | alpha-Ionone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to slightly yellow liquid | |

CAS No. |

127-41-3, 6901-97-9, 8013-90-9, 14398-36-8, 31798-12-6 | |

| Record name | α-Ionone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Ionone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Ionone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006901979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ionone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008013909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S-(E))-4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3-buten-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014398368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3-buten-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031798126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IONONE, ALPHA | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34560 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Buten-2-one, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, (3E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Ionone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0035160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2,6,6-trimethylcyclohex-2-ene-1-yl)-but-3-ene-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.402 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-IONONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9V075M61R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | alpha-Ionone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is alpha-Ionone known for?

A1: this compound is primarily recognized for its characteristic violet aroma, contributing significantly to the scent of various fruits and flowers like raspberries and violets. []

Q2: How does this compound contribute to the flavor of food products?

A2: While primarily known for its aroma, this compound, along with its isomer beta-Ionone, significantly influences the overall flavor profile, particularly in food products like orange juice and ice cream. [, ]

Q3: What is the natural origin of this compound?

A3: this compound is a naturally occurring apocarotenoid, formed through the enzymatic degradation of carotenoids like alpha-carotene. [, ] This process is often observed during the ripening of fruits like raspberries. []

Q4: Which enzymes play a crucial role in this compound biosynthesis?

A4: Carotenoid cleavage dioxygenases (CCDs) play a pivotal role in cleaving carotenoids, leading to the formation of this compound. [, ]

Q5: Are there variations in the composition of this compound among different sources?

A5: Yes, research indicates that factors like cultivar and growing conditions can influence the concentration and even the chiral isomeric ratios of this compound in raspberries. []

Q6: What is the chemical structure of this compound?

A6: this compound is characterized by a cyclic ketone structure with a side chain containing a conjugated double bond system. This structure is responsible for its distinct aroma and chemical reactivity.

Q7: Can you provide the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C13H20O, and its molecular weight is 192.30 g/mol.

Q8: What are the spectroscopic characteristics of this compound?

A8: Spectroscopic techniques like gas chromatography-mass spectrometry (GC-MS) are widely employed for the identification and characterization of this compound. [, , , ] Enantiomeric separation and analysis of this compound can be achieved using gas chromatography with cyclodextrin derivatives as chiral stationary phases. []

Q9: Can microorganisms metabolize this compound?

A9: Yes, studies have shown that fungi like Aspergillus niger and Cunninghamella blakesleeana can biotransform this compound. [] This biotransformation can involve oxidation and reduction reactions, leading to the formation of various metabolites. []

Q10: What is the significance of microbial biotransformation of this compound?

A10: Microbial models for biotransformation offer valuable insights into the mammalian metabolism of compounds like retinoic acid, for which this compound serves as a structural analog. []

Q11: Does this compound possess any biological activity?

A11: While not as extensively studied as its isomer beta-Ionone, this compound has shown some interesting biological activities. For instance, it exhibits inhibitory effects on aflatoxin B(1) synthesis by Aspergillus flavus, suggesting a potential role in food safety. []

Q12: Are there potential applications of this compound in pest management?

A12: Research suggests that this compound, along with beta-Ionone, might act as attractants for certain insect pests like the American leafminer (Liriomyza sativae). [] This property could be explored for developing pest management strategies.

Q13: What are the implications of this compound's interaction with beta-lactoglobulin?

A13: Studies have investigated the binding affinity of this compound and its related compounds to beta-lactoglobulin, a major whey protein. This interaction is of interest for understanding flavor binding and release in dairy products. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[Amino-(3,4-dichloroanilino)methylidene]-2-propan-2-ylguanidine](/img/structure/B122775.png)